5-(4-Chlorophenyl)-7-(3,4-dichlorophenyl)-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chlorophenyl)-7-(3,4-dichlorophenyl)-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound characterized by the presence of chlorophenyl and dichlorophenyl groups, along with a trifluoromethyl group. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-7-(3,4-dichlorophenyl)-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with chlorinated aromatic aldehydes under acidic or basic conditions. The trifluoromethyl group is often introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-7-(3,4-dichlorophenyl)-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated aromatic rings, where nucleophiles replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
5-(4-Chlorophenyl)-7-(3,4-dichlorophenyl)-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-7-(3,4-dichlorophenyl)-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The trifluoromethyl group enhances its lipophilicity, allowing better cell membrane penetration and interaction with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-7-phenyl-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
- 5-(4-Chlorophenyl)-7-(3,4-dichlorophenyl)-2-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
5-(4-Chlorophenyl)-7-(3,4-dichlorophenyl)-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of both chlorinated aromatic rings and a trifluoromethyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H10Cl3F3N4 |
---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-7-(3,4-dichlorophenyl)-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H10Cl3F3N4/c19-11-4-1-9(2-5-11)14-8-15(10-3-6-12(20)13(21)7-10)28-17(25-14)26-16(27-28)18(22,23)24/h1-8,15H,(H,25,26,27) |
InChI Key |
NFVCQOUPKKJLKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(N3C(=NC(=N3)C(F)(F)F)N2)C4=CC(=C(C=C4)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.